molecular formula C6H3BrClFO2S B2977993 2-Bromo-6-fluorobenzenesulphonyl chloride CAS No. 886762-59-0

2-Bromo-6-fluorobenzenesulphonyl chloride

Cat. No.: B2977993
CAS No.: 886762-59-0
M. Wt: 273.5
InChI Key: XTODIZFNGWAEAZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-fluorobenzenesulphonyl chloride . Factors such as pH, temperature, and the presence of other reactive species could affect its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluorobenzenesulphonyl chloride typically involves the sulfonylation of 2-Bromo-6-fluorobenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulphonyl chloride group . The general reaction scheme is as follows:

2-Bromo-6-fluorobenzene+Chlorosulfonic acid2-Bromo-6-fluorobenzenesulphonyl chloride\text{2-Bromo-6-fluorobenzene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 2-Bromo-6-fluorobenzene+Chlorosulfonic acid→2-Bromo-6-fluorobenzenesulphonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzenesulphonyl chloride
  • 2-Chloro-6-fluorobenzenesulphonyl chloride
  • 2-Bromo-6-chlorobenzenesulphonyl chloride

Comparison

2-Bromo-6-fluorobenzenesulphonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-bromo-6-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTODIZFNGWAEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-59-0
Record name 2-bromo-6-fluorobenzene-1-sulfonyl chloride
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